molecular formula C13H11NO3 B7580387 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No. B7580387
M. Wt: 229.23 g/mol
InChI Key: HZEFWASVLRGDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and ion channels in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been shown to block calcium channels in smooth muscle cells, resulting in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has also been shown to improve glucose uptake and insulin sensitivity in diabetic animals. Furthermore, it has been shown to lower blood pressure by blocking calcium channels in smooth muscle cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid in lab experiments is its unique chemical structure and pharmacological properties, which make it a promising candidate for the development of new drugs. Additionally, it has been extensively studied, and its pharmacological effects have been well characterized. However, one of the main limitations of using 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid. One possible direction is to further investigate its potential as a calcium channel blocker and its ability to lower blood pressure. Another possible direction is to investigate its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research could be conducted to investigate its potential as an anti-inflammatory agent and its ability to inhibit the activity of COX-2 and LOX enzymes. Finally, research could be conducted to investigate its potential as a treatment for diabetes and its ability to improve glucose uptake and insulin sensitivity.
Conclusion:
1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a unique chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties. While its mechanism of action is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and ion channels in the body. Further research is needed to fully understand its potential applications and to develop new drugs based on its unique chemical structure and pharmacological properties.

Synthesis Methods

The synthesis of 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be accomplished through a variety of methods. One of the most common methods involves the reaction of benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions. The resulting product is then purified through recrystallization to obtain pure 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Scientific Research Applications

1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties. Additionally, it has been investigated for its potential as a calcium channel blocker and for its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

1-benzyl-6-oxopyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-8-4-7-11(13(16)17)14(12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFWASVLRGDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

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